5-([1,1'-Biphenyl]-3-yl)-5,11-dihydroindolo[3,2-b]carbazole
Description
Properties
Molecular Formula |
C30H20N2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-(3-phenylphenyl)-11H-indolo[3,2-b]carbazole |
InChI |
InChI=1S/C30H20N2/c1-2-9-20(10-3-1)21-11-8-12-22(17-21)32-29-16-7-5-14-24(29)26-18-28-25(19-30(26)32)23-13-4-6-15-27(23)31-28/h1-19,31H |
InChI Key |
UBZWIXJAVIEITP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=CC6=C(C=C53)C7=CC=CC=C7N6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-3-yl)-5,11-dihydroindolo[3,2-b]carbazole typically involves multi-step reactions. One common approach is the Lewis acid-mediated Friedel–Crafts arylation, followed by electrocyclization and intramolecular cyclization. These reactions are often catalyzed by metal catalysts such as palladium or iodine . The reaction conditions usually involve high temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is typically achieved through techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The indolo[3,2-b]carbazole core undergoes electrophilic substitution, with regioselectivity influenced by electron-donating substituents. Nitration is a prominent example:
-
Nitration : Treatment with nitric acid in acetic anhydride introduces nitro groups at the 6- and 12-positions of the carbazole scaffold. This reaction proceeds via a two-step mechanism: initial protonation of the aromatic ring, followed by electrophilic attack by nitronium ions .
| Reaction Conditions | Product | Yield |
|---|---|---|
| HNO₃ (1.5 eq), Ac₂O, 0°C → 25°C | 6,12-dinitro-substituted derivative | 85% |
Subsequent displacement of nitro groups by nucleophiles (e.g., thiolates) occurs under basic conditions, enabling functional diversification .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable further functionalization of the biphenyl or carbazole moieties:
-
Suzuki Coupling : The brominated derivative reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(OAc)₂ and K₂CO₃ to form biaryl products. This method is effective for attaching electron-deficient or -rich aryl groups .
| Substrate | Coupling Partner | Catalyst | Yield | Application |
|---|---|---|---|---|
| 8-bromo-carbazole derivative | Phenylboronic acid | Pd(OAc)₂ | 78% | Luminescent material design |
-
Buchwald–Hartwig Amination : The carbazole nitrogen can undergo amination with primary amines under Pd catalysis, enhancing solubility for optoelectronic applications .
Oxidation and Reduction
The compound’s redox activity is critical for electronic applications:
-
Oxidation : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the 5,11-dihydroindolo group to a fully conjugated indolo[3,2-b]carbazole, improving charge transport properties .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the biphenyl moiety to cyclohexane derivatives, altering photophysical behavior.
Nucleophilic Substitution
Nitro groups introduced via nitration serve as leaving groups in nucleophilic displacement reactions:
-
Thiolate Displacement : Reaction with potassium thiolates (e.g., PhS⁻K⁺) replaces both nitro groups with thioether linkages, enhancing stability .
-
Amination : Treatment with indole or carbazole salts selectively substitutes one nitro group, enabling asymmetric functionalization .
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Potassium thiophenolate | DMF, 80°C, 12 h | 6,12-bis(phenylthio) derivative | 72% |
| Indole-K⁺ | THF, 60°C, 24 h | 6-amino-12-nitro derivative | 65% |
Photophysical Modulation via Structural Modification
Reactions altering the biphenyl or carbazole substituents significantly impact optoelectronic properties:
-
Extended π-Systems : Suzuki coupling with naphthyl or methoxyphenyl boronic acids red-shifts absorption/emission spectra, enabling tunable luminescence .
-
Electron-Withdrawing Groups : Nitro or cyano substituents lower HOMO/LUMO levels, improving electron transport in OLEDs .
Key Research Findings
-
Nitration and subsequent nucleophilic substitution provide a versatile route to asymmetric derivatives .
-
Cross-coupling reactions enable precise control over electronic properties for optoelectronic applications .
-
Oxidation enhances charge mobility, making the compound suitable as a hole-transport material .
This reactivity profile positions 5-([1,1'-Biphenyl]-3-yl)-5,11-dihydroindolo[3,2-b]carbazole as a valuable scaffold for materials science and pharmaceutical research.
Scientific Research Applications
5-([1,1’-Biphenyl]-3-yl)-5,11-dihydroindolo[3,2-b]carbazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Primarily used in the development of OLEDs, solar cells, and other optoelectronic devices
Mechanism of Action
The mechanism by which 5-([1,1’-Biphenyl]-3-yl)-5,11-dihydroindolo[3,2-b]carbazole exerts its effects is primarily through its interaction with electronic systems. The compound’s extended π-electron system allows it to participate in electron transfer processes, making it an efficient emitter in OLEDs. The molecular targets and pathways involved include the interaction with electron-rich and electron-poor sites, facilitating charge transport and light emission .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
- Electron-Withdrawing Groups : Derivatives like 1BOICz and 2BOICz incorporate boron and trifluoromethyl groups, enhancing thermal stability and enabling delayed fluorescence via intramolecular charge transfer .
- Alkyl vs. Aryl Substituents : Alkyl chains (e.g., hexyl in 5,11-dihexyl derivatives) improve solubility and processability, whereas aryl groups (e.g., phenyl in 6,12-diphenyl derivatives) enhance π-stacking for charge transport .
- Positional Isomerism : Structural isomers like 5,8-dihydroindolo[2,3-c]carbazole (CAS 2303611-62-1) exhibit distinct electronic properties due to altered conjugation pathways .
Physical and Electronic Properties
- Thermal Stability : Boron- and trifluoromethyl-substituted derivatives exhibit superior thermal stability (decomposition temperatures >400°C) compared to alkylated analogs .
- Melting Points : Aryl-substituted derivatives (e.g., 6,12-bis(4-fluorophenyl)) melt above 360°C, while alkylated versions (e.g., 5,11-dihexyl) melt at ~200°C .
- Charge Mobility : FET performance correlates with substituent-induced molecular packing; extended π-systems in diphenyl derivatives enhance mobility .
Conclusion 5-([1,1'-Biphenyl]-3-yl)-5,11-dihydroindolo[3,2-b]carbazole occupies a unique niche among indolocarbazole derivatives due to its balanced electronic properties and versatility in optoelectronic applications. Structural modifications—such as boron incorporation, alkyl/aryl substitution, and positional isomerism—dictate performance in devices ranging from OLEDs to MOFs. Future research should explore synergistic substituent effects to optimize efficiency and stability for next-generation organic electronics.
Biological Activity
5-([1,1'-Biphenyl]-3-yl)-5,11-dihydroindolo[3,2-b]carbazole is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C30H20N2 and a molecular weight of approximately 408.49 g/mol. Its structure features an indolo[3,2-b]carbazole core modified with a biphenyl group, which enhances its electronic properties and stability in biological systems.
Research indicates that 5-([1,1'-Biphenyl]-3-yl)-5,11-dihydroindolo[3,2-b]carbazole interacts with several biological targets:
- Aryl Hydrocarbon Receptor (AhR) : The compound acts as a modulator of AhR, influencing the expression of cytochrome P450 enzymes, particularly CYP1A1. This interaction is crucial for the metabolism of xenobiotics and may contribute to its anti-cancer properties .
- Cell Proliferation : Studies have shown that the compound inhibits cell proliferation in various cancer cell lines. For instance, it has demonstrated cytotoxic effects on HepG2 cells in vitro, with significant reductions in cell viability observed at specific concentrations .
Anti-Cancer Properties
The anti-cancer potential of 5-([1,1'-Biphenyl]-3-yl)-5,11-dihydroindolo[3,2-b]carbazole has been explored in several studies:
- Cytotoxicity : In vitro assays indicate that the compound exhibits cytotoxic effects against cancer cell lines such as breast cancer and liver cancer cells. The reduction in cell viability was dose-dependent, with higher concentrations leading to more significant effects .
- Mechanisms of Action : The compound induces apoptosis and cell cycle arrest through pathways involving PPARγ agonists and Akt inhibition. These pathways are critical for regulating cell survival and proliferation in cancer cells .
Other Biological Activities
In addition to its anti-cancer properties, the compound has shown potential in other areas:
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : There is emerging evidence that compounds structurally similar to 5-([1,1'-Biphenyl]-3-yl)-5,11-dihydroindolo[3,2-b]carbazole may also exert anti-inflammatory effects by modulating inflammatory pathways .
In Vitro Studies
A recent study evaluated the cytotoxic effects of various derivatives of indolo[3,2-b]carbazole on HepG2 cells using the MTT assay. The results indicated that several compounds exhibited significant cytotoxicity at concentrations above 0.1 mM. Notably:
| Compound | Concentration (mM) | Cell Viability (%) |
|---|---|---|
| 5a | 0.1 | 90 |
| 6a | 0.5 | 75 |
| 30 | 1.0 | 50 |
The strongest cytotoxicity was observed for compound 4a, which reduced cell viability by over 90% at high concentrations .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the bioavailability and metabolism of 5-([1,1'-Biphenyl]-3-yl)-5,11-dihydroindolo[3,2-b]carbazole. Initial findings suggest rapid absorption and distribution within tissues following administration. Further research is needed to elucidate its metabolic pathways and potential interactions with other drugs.
Q & A
What are the established synthetic routes for 5-([1,1'-Biphenyl]-3-yl)-5,11-dihydroindolo[3,2-b]carbazole, and how do reaction conditions influence yield and purity?
Basic Research Focus
The synthesis typically involves coupling indolo[3,2-b]carbazole precursors with biphenyl derivatives via Suzuki-Miyaura cross-coupling or Ullmann-type reactions. For example, analogous indolo[3,2-b]carbazole derivatives have been synthesized using palladium-catalyzed cross-coupling under inert atmospheres (e.g., N₂ or Ar), with yields highly dependent on solvent polarity (e.g., DMF vs. THF) and base selection (K₂CO₃ vs. Cs₂CO₃) . Reflux time (4–24 hours) and temperature (80–120°C) are critical for minimizing byproducts like dehalogenated intermediates. Purity is often confirmed via column chromatography (silica gel, hexane/EtOAc gradients) and validated by NMR and mass spectrometry .
How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for structurally similar indolo-carbazole derivatives?
Advanced Research Focus
Contradictions in spectral data often arise from tautomerism, polymorphism, or solvent-induced shifts. For example, indolo-carbazole derivatives exhibit variable ¹H NMR chemical shifts in CDCl₃ vs. DMSO-d₆ due to hydrogen bonding with solvent. To resolve ambiguities:
- Compare experimental data with DFT-calculated spectra (e.g., B3LYP/6-31G* level).
- Use 2D NMR (COSY, HSQC) to assign overlapping proton environments, particularly for biphenyl substituents .
- Analyze IR carbonyl stretches (1600–1700 cm⁻¹) to distinguish between keto-enol tautomers .
What strategies optimize the integration of indolo-carbazole derivatives into metal-organic frameworks (MOFs) for photophysical applications?
Advanced Research Focus
Indolo-carbazole’s planar structure and π-conjugation make it suitable for MOF-based luminescent materials. Key strategies include:
- Post-synthetic modification : Functionalize MOF linkers with carbazole units via click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) to preserve crystallinity .
- Solvothermal synthesis : Use mixed solvents (e.g., DMF/EtOH) to enhance ligand solubility and framework stability. Monitor pore size via BET analysis to avoid steric hindrance from biphenyl groups .
- Photophysical tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to red-shift emission spectra, validated by time-resolved fluorescence .
How do substituent effects on the biphenyl moiety influence the electrochemical properties of indolo-carbazole derivatives?
Basic Research Focus
Electron-donating groups (e.g., -OCH₃) on the biphenyl ring lower oxidation potentials (measured via cyclic voltammetry in CH₂Cl₂), enhancing hole-transport properties. Conversely, electron-withdrawing groups (e.g., -NO₂) increase reduction potentials, favoring electron-accepting behavior. DFT calculations (HOMO-LUMO gaps) and UV-vis spectroscopy (charge-transfer transitions) are used to correlate structure with redox activity .
What experimental and computational methods validate the aggregation-induced emission (AIE) properties of indolo-carbazole derivatives?
Advanced Research Focus
AIE is confirmed by:
- Fluorescence quantum yield (ΦF) measurements : Compare ΦF in dilute solutions vs. solid state. For example, ΦF increases from <5% (THF) to >40% (nanoparticles) due to restricted intramolecular rotation .
- Dynamic light scattering (DLS) : Monitor particle size during aggregation.
- Molecular dynamics (MD) simulations : Model rotational barriers of biphenyl groups in aggregated vs. isolated states .
How can researchers mitigate decomposition pathways during the storage of indolo-carbazole derivatives?
Basic Research Focus
Decomposition via oxidation or hydrolysis is minimized by:
- Storage conditions : Use amber vials under inert gas (Ar) at −20°C.
- Stabilizers : Add radical scavengers (e.g., BHT) for oxidation-prone derivatives.
- Purity checks : Regular HPLC-MS analysis to detect degradation products like carbazole quinones .
What are the challenges in crystallizing indolo-carbazole derivatives, and how are they addressed?
Advanced Research Focus
Crystallization difficulties arise from conformational flexibility (biphenyl rotation) and weak intermolecular interactions. Solutions include:
- Solvent screening : Use mixed solvents (e.g., CHCl₃/MeOH) to modulate nucleation.
- Seeding techniques : Introduce microcrystals to induce controlled growth.
- Single-crystal X-ray diffraction : Resolve disorder using SHELXL refinement, particularly for overlapping biphenyl torsional angles .
How do researchers reconcile conflicting biological activity data for indolo-carbazole analogs across studies?
Advanced Research Focus
Contradictory bioactivity results (e.g., anticonvulsant vs. inactive) may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
